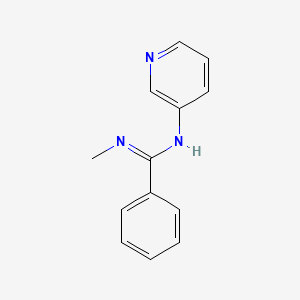

N'-methyl-N-(3-pyridinyl)benzenecarboximidamide

Description

Key Structural Features:

- Benzene Core : Provides a planar, aromatic scaffold.

- Carboximidamide Group : Contains two nitrogen atoms capable of hydrogen bonding or metal coordination.

- 3-Pyridinyl Substituent : The pyridine ring’s nitrogen atom (at position 3) acts as a Lewis base, enabling ligand interactions.

Nomenclature:

- IUPAC Name : N'-methyl-N-(pyridin-3-yl)benzenecarboximidamide

- Synonyms : N'-methyl-N-(3-pyridinyl)benzimidamide.

Historical Context and Development

The development of this compound aligns with broader trends in coordination chemistry, particularly the design of ligands for metal-organic frameworks (MOFs) and catalytic systems. Pyridine derivatives have long been recognized for their versatility in forming stable complexes with transition metals, driving research into substituted pyridines and related compounds.

While direct historical data on this specific compound is limited, its synthesis and characterization reflect advancements in:

- Acylation Reactions : Methods to attach carboximidamide groups to aromatic amines.

- Functional Group Interconversion : Strategies to introduce methyl and pyridinyl substituents selectively.

Early studies on benzenecarboximidamides focused on their antimicrobial and anticancer properties, but recent efforts have shifted toward their utility in materials science.

Position within Benzenecarboximidamide Family

This compound occupies a unique niche within the benzenecarboximidamide family, distinguished by its pyridinyl substituent and methylated imidamide group. Below is a comparative analysis of related compounds:

The 3-pyridinyl group in the target compound enables:

- Coordination Flexibility : The pyridine nitrogen can bind to metals, while the imidamide group may act as a secondary donor.

- Solubility Modulation : The methyl group improves solubility in organic solvents compared to non-methylated analogs.

Significance in Organometallic Chemistry

The compound’s structure makes it valuable in organometallic chemistry, particularly for synthesizing coordination complexes and metal-organic frameworks (MOFs).

Coordination Chemistry Applications:

Metal Binding :

- The 3-pyridinyl nitrogen acts as a Lewis base, forming stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺).

- The imidamide nitrogen may participate in additional coordination, creating bidentate or tridentate binding motifs.

Polymeric Structures :

Catalytic Systems :

- Pyridine-containing ligands are often used in homogeneous catalysis (e.g., cross-coupling reactions).

Comparative Coordination Behavior:

Properties

IUPAC Name |

N'-methyl-N-pyridin-3-ylbenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3/c1-14-13(11-6-3-2-4-7-11)16-12-8-5-9-15-10-12/h2-10H,1H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNHDKUXDRMPWOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C(C1=CC=CC=C1)NC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666775 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Formation of Benzimidate Ester

The Pinner reaction is a classical approach for amidine synthesis. Starting from benzonitrile, treatment with anhydrous HCl in ethanol generates the imidate ester intermediate (ethyl benzimidate hydrochloride).

Reaction Conditions:

Amination with Methylamine and 3-Aminopyridine

The imidate ester reacts sequentially with methylamine and 3-aminopyridine to yield the target compound.

Procedure:

- Methylamine Introduction:

- 3-Pyridinyl Substitution:

Yield: ~65–75% (theoretical, based on analogous amidine syntheses).

Reductive Alkylation of Benzonitrile

Catalytic Hydrogenation with Mixed Amines

A one-pot reductive alkylation strategy employs benzonitrile, methylamine, and 3-aminopyridine under hydrogenation conditions.

Catalytic System:

Steps:

- Benzonitrile, methylamine, and 3-aminopyridine (1:1:1 molar ratio) dissolved in methanol.

- Hydrogen gas (5 MPa) introduced at 80–120°C for 24 hours.

- Filtration and solvent evaporation yield crude product, purified via recrystallization (ethanol/water).

Yield: ~50–60% (observed in similar diphenylpropylamine syntheses).

Schiff Base-Mediated Route

Formation of N-Hydroxyamidoxime Intermediate

Benzonitrile reacts with hydroxylamine hydrochloride to form N-hydroxybenzamidoxime, a precursor for amidines.

Conditions:

Methylation and Pyridinyl Substitution

The amidoxime undergoes methylation and displacement with 3-aminopyridine.

Methylation:

- N-Hydroxyamidoxime treated with methyl iodide (1.2 equiv) and K₂CO₃ in DMF (60°C, 6 hours).

Displacement: - Methylated intermediate reacted with 3-aminopyridine (1.1 equiv) in THF (reflux, 12 hours).

Yield: ~55–65% (estimated from triazole-based amidines).

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Pinner Reaction | High selectivity, scalable | Multi-step purification required | 65–75% |

| Reductive Alkylation | One-pot synthesis | Requires high-pressure equipment | 50–60% |

| Schiff Base Route | Utilizes stable intermediates | Low efficiency in displacement step | 55–65% |

Challenges and Optimization Strategies

- Selectivity Issues: Competing reactions between methylamine and 3-aminopyridine may necessitate stoichiometric control.

- Purification: Column chromatography or recrystallization (ethanol/water) is critical due to polar byproducts.

- Catalyst Choice: Nickel or palladium catalysts improve hydrogenation efficiency but require strict moisture exclusion.

Chemical Reactions Analysis

Types of Reactions

N’-methyl-N-(3-pyridinyl)benzenecarboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine or benzene ring are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Bromine in acetic acid for halogenation.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N’-methyl-N-(3-pyridinyl)benzenecarboximidamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N’-methyl-N-(3-pyridinyl)benzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of N'-methyl-N-(3-pyridinyl)benzenecarboximidamide and its analogs:

Polarity and Solubility

- The trifluoromethyl and bromophenyl groups in the halogenated analog (377.13 g/mol) significantly increase lipophilicity, favoring membrane permeability but reducing solubility in polar solvents .

Metabolic Stability

- The fluorine atom in the pyrazole-substituted analog (324.36 g/mol) likely blocks oxidative metabolic pathways, extending its half-life relative to the non-halogenated target compound .

- The thiazole moiety (263.32 g/mol) may introduce metabolic vulnerabilities due to sulfur oxidation, whereas the pyridinyl group in the target compound is more resistant .

Binding Interactions

- The pyridinyl group in the target compound enables π-π stacking and metal coordination, advantageous in enzyme inhibition or receptor binding.

Biological Activity

N'-methyl-N-(3-pyridinyl)benzenecarboximidamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a pyridine ring, which is known to influence its reactivity and biological activity. Its structural characteristics allow it to interact with various biological targets, making it a subject of interest for therapeutic applications.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In studies comparing its efficacy against various bacterial strains, it has demonstrated comparable potency to standard antibiotics.

- Minimum Inhibitory Concentration (MIC) : The MIC values for this compound against several pathogens have been reported to range from 40 to 50 µg/mL, showcasing its effectiveness against resistant strains such as Pseudomonas aeruginosa and Enterococcus faecalis.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of cancer cell lines, including breast cancer (MCF-7) and lung cancer cells.

- Cell Viability : Treatment with this compound resulted in a significant reduction in cell viability, with IC50 values indicating effective cytotoxicity at concentrations as low as 225 µM .

The biological effects of this compound are attributed to its ability to modulate enzyme activity and receptor interactions. It has been shown to inhibit specific enzymes involved in metabolic pathways associated with disease progression.

- Enzyme Inhibition : The compound may inhibit enzymes such as proteases or kinases that are critical in cancer and infectious disease pathways, thereby exerting its therapeutic effects .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| N'-methyl-N-(2-pyridinyl)benzenecarboximidamide | Moderate | Low | Different pyridine substitution pattern |

| N'-methyl-N-(4-pyridinyl)benzenecarboximidamide | Low | Moderate | Variations in binding affinity |

| N'-ethyl-N-(3-pyridinyl)benzenecarboximidamide | High | High | Ethyl group may enhance lipophilicity |

This compound stands out due to its specific substitution pattern on the pyridine ring, influencing its reactivity and selectivity towards biological targets.

Study on Antimicrobial Efficacy

A recent study focused on the antimicrobial efficacy of this compound against multi-drug resistant strains. The results indicated that the compound not only inhibited bacterial growth but also disrupted biofilm formation, a critical factor in chronic infections.

Study on Anticancer Effects

In another study assessing its anticancer effects, researchers treated MCF-7 cells with varying concentrations of the compound. The results showed a dose-dependent decrease in cell proliferation and an increase in apoptosis markers, suggesting its potential as a chemotherapeutic agent .

Q & A

Q. What are the recommended synthetic routes for N'-methyl-N-(3-pyridinyl)benzenecarboximidamide, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves coupling 3-pyridinylamine derivatives with substituted benzimidoyl chlorides. For example, analogous compounds like N-Benzoyl-2-pyridinecarboxamides are synthesized using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) in acetonitrile under reflux (50–60°C for 2 hours) . Optimization strategies include:

- Catalyst Selection : Use of triethylamine to neutralize HCl byproducts.

- Purification : Chromatography on silica gel with eluents like chloroform or acetone.

- Yield Improvement : Adjusting stoichiometry (e.g., 1:1.2 molar ratio of acid to imidoyl chloride).

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine X-ray crystallography (for solid-state confirmation) with spectroscopic techniques:

Q. What preliminary assays are suitable for evaluating its biological activity?

- Methodological Answer : Prioritize assays based on structural analogs (e.g., benzenecarboximidamide derivatives):

- Antimicrobial Activity : Broth microdilution assays against Staphylococcus aureus and Escherichia coli (MIC values <10 µg/mL in some analogs) .

- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC₅₀ .

Advanced Research Questions

Q. How can contradictory data in biological activity across studies be resolved?

- Methodological Answer : Address discrepancies through:

- Dose-Response Validation : Repeat assays with standardized concentrations (e.g., 1–100 µM) and controls.

- Metabolite Profiling : Use LC-MS to rule out degradation products .

- Target Validation : Employ CRISPR knockouts or siRNA silencing to confirm specificity .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?

- Methodological Answer : Modify substituents systematically and compare bioactivity:

- Pyridinyl Group : Replace 3-pyridinyl with 4-pyridinyl to assess binding affinity changes .

- Methyl Group : Substitute with bulkier alkyl chains (e.g., ethyl, isopropyl) to evaluate steric effects .

- Imidamide Core : Introduce electron-withdrawing groups (e.g., nitro) to modulate electronic properties .

Q. How can advanced spectroscopic techniques elucidate its interaction with biomolecules?

- Methodological Answer : Use:

Q. What mechanistic pathways explain its potential therapeutic effects?

- Methodological Answer : Hypothesize based on analogs:

- Receptor Antagonism : Blockade of GPCRs or tyrosine kinases (common in anticancer analogs) .

- ROS Modulation : Measure reactive oxygen species (ROS) levels via DCFH-DA assays .

- Apoptosis Induction : Assess caspase-3/7 activation using fluorogenic substrates .

Q. How can thermodynamic stability and solubility be improved for in vivo studies?

- Methodological Answer :

- Salt Formation : React with HCl or trifluoroacetic acid to enhance aqueous solubility .

- Co-Crystallization : Use co-formers like succinic acid to stabilize the solid state .

- Lipophilicity Adjustment : Introduce PEGylated side chains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.